Quaternary sp³ Center at C4 Distinguishes CAS 1195901-99-5 from the Demethylated Analog CAS 4875-43-8 via Steric and Metabolic Vector Differentiation
CAS 1195901-99-5 possesses a fully substituted quaternary carbon at the 4-position (C4), whereas its closest commercially available analog, 4-(p-tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-43-8), bears only a tertiary C–H at this position [1]. In drug discovery programs targeting kinases and viral polymerases, introduction of a quaternary center at the benzylic position of tetrahydroimidazopyridines has been associated with reduced CYP450-mediated oxidation and prolonged microsomal half-life in structurally related series [2]. Although direct metabolic stability data for this pair are not publicly available, the structural difference is a recognized 'metabolic soft-spot shielding' strategy in medicinal chemistry and directly impacts the selection of building blocks for lead optimization libraries [2].
| Evidence Dimension | Presence of a quaternary sp³ carbon at the 4-position (steric shielding of the benzylic site) |
|---|---|
| Target Compound Data | Yes (C4 bears –CH₃ and p-tolyl; confirmed by SMILES: CC1=CC=C(C2(C)NCCC3=C2NC=N3)C=C1) [1] |
| Comparator Or Baseline | No (CAS 4875-43-8; C4 bears –H and p-tolyl; tertiary carbon) [1] |
| Quantified Difference | Qualitative structural feature; associated with a general trend of 2–5× improvement in microsomal stability for quaternary vs. tertiary benzylic centers in analogous fused heterocycles [2] |
| Conditions | Structural comparison based on SMILES and IUPAC names from PubChem [1]; metabolic stability trend inferred from medicinal chemistry literature on imidazopyridine kinase inhibitors [2] |
Why This Matters
For procurement decisions in drug discovery, the quaternary center provides a distinct vector for modulating metabolic liability without altering the core pharmacophore, which is not achievable with the demethylated analog.
- [1] PubChem: CID 53486052 (target) and CID of CAS 4875-43-8 structural comparison. National Center for Biotechnology Information. View Source
- [2] Krause, M.; Foks, H.; Gobis, K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22, 399. (Discussion of SAR and metabolic considerations for imidazopyridine derivatives.) View Source
